1-(4-(Bromomethyl)phenyl)-1H-imidazole
Overview
Description
Synthesis Analysis
The synthesis of 1-(4-(Bromomethyl)phenyl)-1H-imidazole involves several steps. One common method is the bromination of 1-(4-phenyl)imidazole using bromine or a brominating agent. The bromomethyl group is introduced at the 4-position of the phenyl ring. Detailed synthetic pathways and reaction conditions can be found in relevant literature .
Scientific Research Applications
Thermochemical Properties
1-(4-(Bromomethyl)phenyl)-1H-imidazole, along with other phenyl substituted imidazoles, showcases a range of biological activities. These imidazoles, including variants with bromo functional groups, have been studied for their thermochemical properties. The vapor pressures of these compounds at different temperatures were measured, and standard enthalpies of vaporization were derived. Such studies are essential for understanding the physicochemical properties of these compounds, making them suitable for various practical applications, including in the field of material sciences and pharmaceuticals (Emel’yanenko et al., 2017).
Antimicrobial Agents
Imidazole derivatives, such as this compound, are significant in the development of antimicrobial agents. The synthesis of these compounds has led to the creation of novel molecules with potent antimicrobial activities. These synthesized compounds have been effective against various pathogens, underlining their importance in the development of new therapeutic agents (Narwal et al., 2012).
Corrosion Inhibition
Imidazole-based molecules, including those with this compound structure, have been studied for their application in corrosion inhibition. This is particularly relevant for carbon steel in acidic mediums. These studies involve both experimental and molecular modelling approaches, indicating the potential of these compounds in industrial applications, such as in the prevention of material degradation (Costa et al., 2021).
Heme Oxygenase Inhibition
The potential of this compound derivatives in inhibiting heme oxygenase has been explored. Such compounds, especially those with bromine and iodine substitutions, have shown significant activity. This is important for medicinal chemistry as heme oxygenase plays a crucial role in various physiological processes, including oxidative stress response and cellular defense mechanisms (Roman et al., 2007).
Optical Properties
Certain derivatives of this compound have been synthesized and studied for their fluorescence emission and optical properties. These properties are crucial for applications in fields like optoelectronics and sensor development. The enhanced fluorescence intensity of these compounds makes them suitable for various technological applications (Ghasemi et al., 2019).
Properties
IUPAC Name |
1-[4-(bromomethyl)phenyl]imidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13/h1-6,8H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZZPPIXSBGIST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)N2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743819 | |
Record name | 1-[4-(Bromomethyl)phenyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143426-54-4 | |
Record name | 1-[4-(Bromomethyl)phenyl]-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143426-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(Bromomethyl)phenyl]-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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